molecular formula C9H7ClN2O B182000 N-(3-chloro-4-cyanophenyl)acetamide CAS No. 22304-33-2

N-(3-chloro-4-cyanophenyl)acetamide

Cat. No. B182000
CAS RN: 22304-33-2
M. Wt: 194.62 g/mol
InChI Key: FTXJCLDIIINVFE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-cyanophenyl)acetamide, also known as CCNA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a white crystalline solid that is soluble in organic solvents such as ethanol and methanol. CCNA is widely used in the synthesis of various organic compounds and has been studied extensively for its biological properties.

Mechanism Of Action

The mechanism of action of N-(3-chloro-4-cyanophenyl)acetamide is not fully understood, but it is believed to act as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the breakdown of neurotransmitters in the brain, and their inhibition can lead to an increase in the levels of these neurotransmitters. This can have potential applications in the treatment of various neurological disorders such as Alzheimer's disease.

Biochemical And Physiological Effects

N-(3-chloro-4-cyanophenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to exhibit antioxidant activity and has been studied for its potential applications in the treatment of oxidative stress-related disorders. N-(3-chloro-4-cyanophenyl)acetamide has also been shown to have anti-inflammatory activity and has been studied for its potential applications in the treatment of inflammatory disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(3-chloro-4-cyanophenyl)acetamide is its ease of synthesis and purification. It is also relatively inexpensive compared to other organic compounds. However, N-(3-chloro-4-cyanophenyl)acetamide has some limitations in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. N-(3-chloro-4-cyanophenyl)acetamide is also sensitive to light and air, which can lead to degradation over time.

Future Directions

There are several future directions for the study of N-(3-chloro-4-cyanophenyl)acetamide. One potential application is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. N-(3-chloro-4-cyanophenyl)acetamide has also shown promising results in the formation of metal complexes, which can have potential applications in catalysis and materials science. Further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-cyanophenyl)acetamide and its potential applications in various fields.
In conclusion, N-(3-chloro-4-cyanophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis and purification, as well as its potential applications in the treatment of neurological disorders and the formation of metal complexes, make it a promising compound for future research.

Synthesis Methods

The synthesis of N-(3-chloro-4-cyanophenyl)acetamide involves the reaction between 3-chloro-4-cyanophenol and acetic anhydride in the presence of a catalyst such as pyridine. The reaction takes place under mild conditions and yields N-(3-chloro-4-cyanophenyl)acetamide as the final product. The purity of the compound can be improved by recrystallization using a suitable solvent.

Scientific Research Applications

N-(3-chloro-4-cyanophenyl)acetamide has been extensively studied for its potential applications in various scientific fields. It has been used as a starting material in the synthesis of various organic compounds such as benzimidazole derivatives, pyrazole derivatives, and quinoline derivatives. N-(3-chloro-4-cyanophenyl)acetamide has also been used as a ligand in coordination chemistry and has shown promising results in the formation of metal complexes.

properties

CAS RN

22304-33-2

Product Name

N-(3-chloro-4-cyanophenyl)acetamide

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

N-(3-chloro-4-cyanophenyl)acetamide

InChI

InChI=1S/C9H7ClN2O/c1-6(13)12-8-3-2-7(5-11)9(10)4-8/h2-4H,1H3,(H,12,13)

InChI Key

FTXJCLDIIINVFE-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)C#N)Cl

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C#N)Cl

Other CAS RN

22304-33-2

synonyms

BW 63-307
BW-63-307

Origin of Product

United States

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